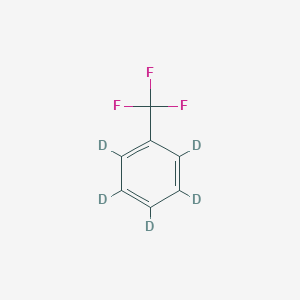

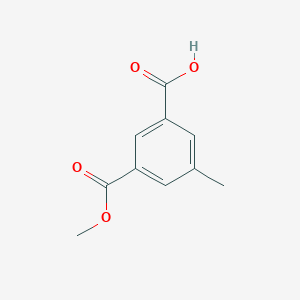

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5-Pentadeuterio-6-(trifluoromethyl)benzene, also known as 1,2,3,4,5-pentadeuterio-6-trifluoromethylbenzene, is an organofluorine compound belonging to the class of benzene derivatives. It is a colorless, odorless, and non-flammable liquid, and is used as a research chemical in the scientific community. It is a deuterated analog of 6-trifluoromethylbenzene, and has been studied for its possible applications in a variety of scientific research experiments.

Scientific Research Applications

Selective Lithiation and Electrophilic Substitution

Selective lithiation of fluorinated benzene derivatives, such as in the study of 1,2,4-Tris(trifluoromethyl)benzene, demonstrates the potential for precise manipulation of fluorinated aromatic compounds. This allows for the preparation of substituted derivatives by consecutive reactions with electrophiles, showing the versatility of these compounds in organic synthesis (Schlosser, Porwisiak, & Mongin, 1998).

Stable Fluorinated Carbanion Salts

The creation of new stable tertiary fluorinated delocalized carbanion salts through the interaction of tetrakis(trifluoromethyl)benzene demonstrates the compound's utility in developing novel reagents for organic synthesis (Kolomeitsev et al., 1992).

Molecular Structure and Conformation Studies

Investigations into the molecular structure and conformation of tris(trifluoromethyl)benzene using gas-phase electron diffraction and quantum chemical calculations help in understanding the impact of trifluoromethyl groups on the geometry and electronic properties of benzene derivatives (Kolesnikova et al., 2014).

Organometallic Compounds and Reactivity

The synthesis and reactivity of polyfluoroaryl organometallic compounds, such as tris(trifluoromethyl)phenyllithium, highlight the potential for creating complex structures with unique properties, including thermal stability and reactivity towards mercury and copper derivatives (Carr et al., 1987).

Conformational Control and Molecular Encapsulation

The ability to control the conformation of substituted benzene derivatives and their potential for molecular encapsulation, as seen in the solvent-dependent conformations and inclusion phenomena of certain derivatives, opens pathways for the development of new materials for molecular recognition and storage (Songkram et al., 2010).

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETTZEONDQJALK-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(F)(F)F)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate](/img/structure/B63242.png)